molecular formula C18H28ClO6P B8384679 Phosphonic acid, (1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester CAS No. 73515-00-1

Phosphonic acid, (1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester

Cat. No. B8384679
M. Wt: 406.8 g/mol
InChI Key: YSUQWZYLIBTAOC-UHFFFAOYSA-N
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Patent
US04217346

Procedure details

[II; Ar is 2-Cl-4-CH3OC6H3, Y is O(CH2)4, R is C2H5, R' is CH3CO] was prepared from 0.79 g of lithium hydride, 19.4 g of diethyl acetonylphosphonate and 34.0 g of 4-(2-chloro-4-methoxyphenoxy)butyl iodide according to the procedure of Example 2(b). The product was chromatographed on Florisil to give 6.45 g of diethyl [1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl]phosphonate as a yellow oil; MIC vs. herpes simplex type 2=12 mcg/ml. The NMR spectrum was consistent with the assigned structure.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Cl-4-CH3OC6H3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
reactant
Reaction Step Three
Quantity
19.4 g
Type
reactant
Reaction Step Three
Quantity
34 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Li+].[CH2:3]([P:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10])[C:4]([CH3:6])=[O:5].[Cl:15][C:16]1[CH:27]=[C:26]([O:28][CH3:29])[CH:25]=[CH:24][C:17]=1[O:18][CH2:19][CH2:20][CH2:21][CH2:22]I>>[C:4]([CH:3]([P:7](=[O:14])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13])[CH2:22][CH2:21][CH2:20][CH2:19][O:18][C:17]1[CH:24]=[CH:25][C:26]([O:28][CH3:29])=[CH:27][C:16]=1[Cl:15])(=[O:5])[CH3:6] |f:0.1|

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-Cl-4-CH3OC6H3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.79 g
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C(=O)C)P(OCC)(OCC)=O
Name
Quantity
34 g
Type
reactant
Smiles
ClC1=C(OCCCCI)C=CC(=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was chromatographed on Florisil

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(CCCCOC1=C(C=C(C=C1)OC)Cl)P(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.45 g
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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